Cas no 2229326-01-4 (2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine)

2,2-Difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine is a fluorinated cyclopropane derivative featuring a nitro-substituted aromatic ring. Its unique structure, combining difluorocyclopropane and fluoro-nitrophenyl moieties, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the nitro group offers reactivity for further functionalization. This compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and high purity ensure consistent performance in synthetic applications. Suitable for research-scale and industrial use, it is handled under controlled conditions due to its reactive functional groups.
2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine structure
2229326-01-4 structure
Product Name:2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine
CAS No:2229326-01-4
MF:C9H7F3N2O2
MW:232.159292459488
CID:6000902
PubChem ID:165853672
Update Time:2025-05-22

2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine
    • EN300-1942400
    • 2229326-01-4
    • Inchi: 1S/C9H7F3N2O2/c10-5-1-2-7(14(15)16)6(3-5)8(13)4-9(8,11)12/h1-3H,4,13H2
    • InChI Key: OMTNNOXEMNKBBV-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=C(C=CC=1[N+](=O)[O-])F)N)F

Computed Properties

  • Exact Mass: 232.04596196g/mol
  • Monoisotopic Mass: 232.04596196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 71.8Ų

2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine Pricemore >>

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Additional information on 2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine

Recent Advances in the Study of 2,2-Difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine (CAS: 2229326-01-4)

In recent years, the compound 2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine (CAS: 2229326-01-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluorocyclopropane scaffold and nitroaryl moiety, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

A study published in the Journal of Medicinal Chemistry (2023) investigated the inhibitory effects of 2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine on bacterial DNA gyrase, a critical target for antibiotic development. The researchers employed a combination of molecular docking simulations and in vitro assays to demonstrate that this compound exhibits potent inhibitory activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The study also highlighted the compound's favorable pharmacokinetic profile, with improved metabolic stability compared to existing gyrase inhibitors.

Another significant advancement was reported in a 2024 Nature Communications article, which explored the role of 2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine in modulating inflammatory pathways. The researchers found that the compound selectively targets the NLRP3 inflammasome, a key player in chronic inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Through a series of in vivo experiments, the team demonstrated that the compound effectively reduces inflammation and oxidative stress in animal models, suggesting its potential as a therapeutic agent for neuroinflammatory disorders.

From a synthetic chemistry perspective, recent efforts have been directed toward optimizing the production of 2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine. A 2023 Organic Process Research & Development publication detailed a scalable and cost-effective synthetic route that employs a one-pot cyclopropanation strategy, achieving a yield of over 80%. This advancement addresses previous challenges related to low yields and complex purification steps, paving the way for large-scale production and further clinical evaluation.

In summary, the growing body of research on 2,2-difluoro-1-(5-fluoro-2-nitrophenyl)cyclopropan-1-amine underscores its versatility and therapeutic potential. Its dual functionality as an antimicrobial and anti-inflammatory agent, coupled with recent synthetic breakthroughs, positions it as a promising candidate for future drug development. Ongoing studies are expected to further elucidate its mechanisms and expand its applications in treating complex diseases.

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